(R)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid
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Overview
Description
®-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid typically involves multiple steps, including the protection and deprotection of functional groups. One common method involves the use of tert-butoxycarbonyl (Boc) protection for amino acids and peptides. The Boc group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine . The benzyloxycarbonyl (Cbz) group can be introduced using benzyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
®-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to replace functional groups with other desired groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, ®-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid is used as a building block for the synthesis of more complex molecules. Its protected functional groups allow for selective reactions, making it valuable in multi-step synthetic pathways.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. The benzyloxycarbonyl group can serve as a protecting group for amino acids in peptide synthesis, allowing for the creation of specific peptide sequences.
Medicine
In medicinal chemistry, ®-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid can be used in the development of prodrugs. The protective groups can be removed in vivo to release the active drug, improving its stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid involves the selective protection and deprotection of functional groups. The benzyloxycarbonyl and tert-butoxy groups can be removed under specific conditions, allowing for the controlled release of active compounds. This makes it useful in applications where precise control over chemical reactivity is required.
Comparison with Similar Compounds
Similar Compounds
®-3-(((Benzyloxy)carbonyl)amino)-6-oxohexanoic acid: Lacks the tert-butoxy group, making it less versatile in certain synthetic applications.
®-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxoheptanoic acid: Similar structure but with an additional carbon atom, which can affect its reactivity and applications.
Uniqueness
The presence of both benzyloxycarbonyl and tert-butoxy groups in ®-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid makes it unique. This dual protection allows for greater flexibility in synthetic applications, enabling the selective modification of different functional groups under controlled conditions.
Properties
Molecular Formula |
C18H25NO6 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(3R)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-3-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-16(22)10-9-14(11-15(20)21)19-17(23)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m1/s1 |
InChI Key |
WLEKMWHPQDAGJJ-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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